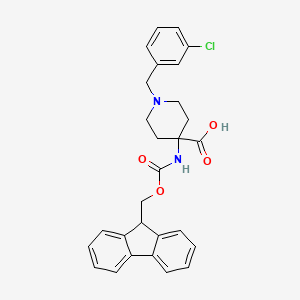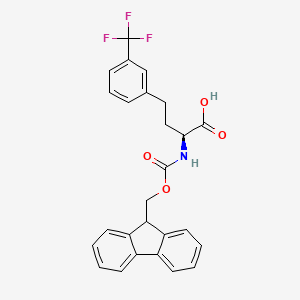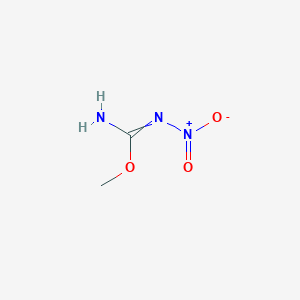
zinc;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate, commonly known as zinc gluconate, is a zinc salt of gluconic acid. This compound is widely recognized for its use as a dietary supplement to deliver zinc, an essential trace element necessary for various biological functions. Zinc gluconate is known for its high bioavailability and is often used in medicinal health as a nutritional supplement .
准备方法
Synthetic Routes and Reaction Conditions
Zinc gluconate can be synthesized through the reaction of gluconic acid with zinc oxide or zinc carbonate. The reaction typically involves dissolving gluconic acid in water and then adding zinc oxide or zinc carbonate under controlled conditions. The mixture is then heated to facilitate the reaction, resulting in the formation of zinc gluconate. The reaction can be represented as follows:
C6H12O7+ZnO→C12H22O14Zn
Industrial Production Methods
In industrial settings, zinc gluconate is produced by fermenting glucose to gluconic acid using specific strains of bacteria such as Aspergillus niger. The gluconic acid is then neutralized with zinc oxide or zinc carbonate to form zinc gluconate. The product is purified through crystallization and drying processes to obtain the final compound .
化学反应分析
Types of Reactions
Zinc gluconate undergoes various chemical reactions, including:
Oxidation: Zinc gluconate can be oxidized to form zinc oxide and other by-products.
Reduction: Under certain conditions, zinc gluconate can be reduced to elemental zinc.
Substitution: Zinc gluconate can participate in substitution reactions where the gluconate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligands such as ethylenediaminetetraacetic acid (EDTA) can be used to replace the gluconate ligand.
Major Products
Oxidation: Zinc oxide and gluconic acid derivatives.
Reduction: Elemental zinc and reduced gluconate derivatives.
Substitution: Zinc complexes with new ligands.
科学研究应用
Zinc gluconate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other zinc compounds.
Biology: Studied for its role in enzyme activation, gene expression, and cellular signaling.
Medicine: Used in the treatment of zinc deficiency, common colds, and as an immune system booster.
作用机制
Zinc gluconate exerts its effects primarily through the release of zinc ions. Zinc ions play a crucial role in various biological processes, including:
Enzyme Activation: Zinc is a cofactor for numerous enzymes involved in DNA synthesis, protein synthesis, and cellular metabolism.
Gene Expression: Zinc influences the expression of genes by binding to zinc finger motifs in transcription factors.
Cellular Signaling: Zinc ions act as signaling molecules in various cellular pathways, including immune response and apoptosis.
相似化合物的比较
Similar Compounds
Zinc sulfate: Another zinc supplement with higher solubility but more gastrointestinal side effects.
Zinc acetate: Known for its use in lozenges for treating the common cold.
Zinc citrate: Often used in dental care products for its antimicrobial properties.
Uniqueness
Zinc gluconate is unique due to its high bioavailability and lower gastrointestinal side effects compared to other zinc supplements. It is also preferred in medicinal applications due to its effectiveness in delivering zinc with minimal adverse effects .
属性
IUPAC Name |
zinc;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.H2O.Zn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);1H2;/q;;;+2/p-2/t2*2-,3-,4+,5-;;/m11../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDZPVMMPIQEBN-XRDLMGPZSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O15Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B8179966.png)




